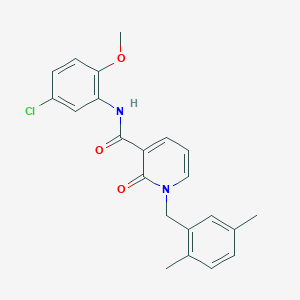
N1-(2-ethoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-ethoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMT or EMT-2 and is a member of the oxalamide family. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound N1-(2-ethoxyphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, due to its complex structure, plays a significant role in the synthesis of various thiazole and fused derivatives. These derivatives have been explored for their antimicrobial activities. For instance, the synthesis of thiazoles and their derivatives, as studied by Wardkhan et al. (2008), involves reactions with acetophenone to yield products with potential antimicrobial activities against various bacterial and fungal isolates, such as Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).
Anticancer Potential
Compounds derived from thiazole structures, including those similar to the subject compound, have been investigated for their potential anti-tumor activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which demonstrated promising anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential of thiazole derivatives, related to the subject compound, in cancer treatment research (Sobhi M. Gomha, M. Edrees, Farag M. A. Altalbawy, 2016).
Photophysical Properties
Thiazole-conjugated compounds, akin to this compound, exhibit interesting photophysical properties. Li et al. (2009) investigated a thiazole-conjugated pyridinium complex, which showed solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. Such properties are crucial for developing fluorescent markers and sensors in biochemical research (Zhan-Xian Li, Chunhu Xu, Wei-Chuan Sun, Yan-Chun Bai, Chao Zhang, Chen-Jie Fang, Chunhua Yan, 2009).
Metal Complex Interactions
Thiazole derivatives are also key in synthesizing metal complexes with potential biological activities. Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands containing thiazoles and investigated their cobalt(II), copper(II), nickel(II), and zinc(II) complexes. These complexes exhibited antimicrobial activities against various microorganisms, highlighting the role of thiazole-based compounds in developing metal-based therapeutic agents (I. Yilmaz, A. Cukurovalı, 2003).
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-29-19-11-6-5-10-18(19)26-22(28)21(27)24-13-12-20-16(3)25-23(30-20)17-9-7-8-15(2)14-17/h5-11,14H,4,12-13H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDCEXYXTBDYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

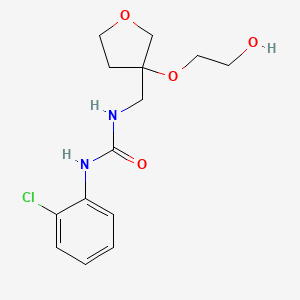

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)
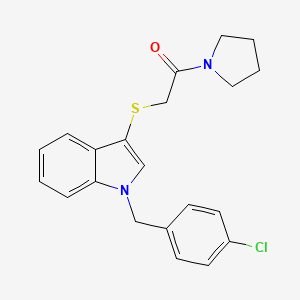
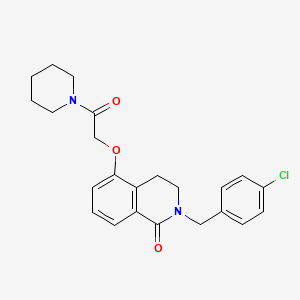
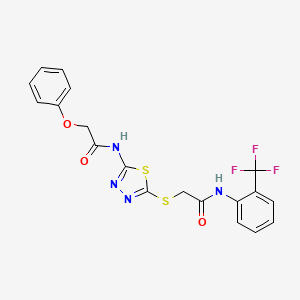

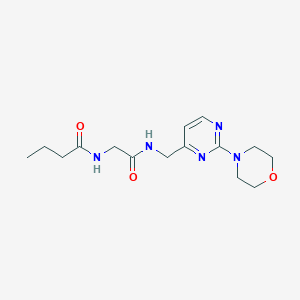
![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)

![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)
